

L-Histidine-15N hydrochloride hydrate chemical properties

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Compound of Interest

Compound Name: *L-Histidine-15N hydrochloride hydrate*

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An In-depth Technical Guide to L-Histidine-15N Hydrochloride Hydrate

For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools. L-Histidine labeled with the heavy nitrogen isotope, ^{15}N , is a critical reagent for a variety of advanced analytical techniques. This guide provides a comprehensive overview of the chemical properties, experimental applications, and technical data for L-Histidine- ^{15}N hydrochloride hydrate.

Core Chemical and Physical Properties

L-Histidine- ^{15}N hydrochloride hydrate is a stable, non-radioactive isotopologue of L-Histidine hydrochloride hydrate. The incorporation of ^{15}N atoms provides a specific probe for nuclear magnetic resonance (NMR) spectroscopy and a mass shift for mass spectrometry (MS), enabling detailed studies of molecular structure, dynamics, and metabolic pathways. It is available in several isotopic labeling patterns, most commonly with ^{15}N at the alpha-amino position ($\alpha\text{-}^{15}\text{N}$), or at all three nitrogen positions ($^{15}\text{N}_3$).

Table 1: General Chemical Properties of L-Histidine- ^{15}N Hydrochloride Hydrate Variants

Property	L-Histidine (α - ^{15}N) HCl H ₂ O	L-Histidine- $^{15}\text{N}_3$ HCl H ₂ O	L-Histidine (Unlabeled) HCl H ₂ O
Molecular Formula	$\text{C}_6\text{H}_9^{15}\text{N}_1\text{N}_2\text{O}_2 \cdot \text{HCl} \cdot \text{H}_2\text{O}$	$\text{C}_6\text{H}_9^{15}\text{N}_3\text{O}_2 \cdot \text{HCl} \cdot \text{H}_2\text{O}$ [1]	$\text{C}_6\text{H}_{12}\text{ClN}_3\text{O}_3$ [2][3]
Molecular Weight	~210.62 g/mol [2][4]	~212.61 g/mol [1]	~209.63 g/mol [3][5]
CAS Number	Not Assigned (NA) [4][6]	Not Assigned (NA)	5934-29-2 [4][6][7]
Isotopic Purity	Typically ≥ 98 atom % ^{15}N [4][6]	Typically ≥ 98 atom % ^{15}N [1]	Not Applicable
Chemical Purity	Typically $\geq 98\%$ [1][4][6]	Typically $\geq 98\%$ [1]	Varies by grade

Table 2: Physical and Handling Properties

Property	Description
Appearance	White to off-white crystalline powder or solid. [1][8]
Solubility	Soluble in water; very slightly soluble in alcohol. [8][9]
Melting Point	Approximately 254 °C (with decomposition). [5][9]
Storage	Store at room temperature, protected from light and moisture. [4][6]
Stability	Stable under recommended storage conditions. Incompatible with strong oxidizing agents. [10]

Key Applications in Research and Development

The unique properties of ^{15}N -labeled histidine make it a valuable tool in several scientific domains.

- **Biomolecular NMR Spectroscopy:** L-Histidine-¹⁵N is extensively used for protein NMR.[4] Since the imidazole side chain of histidine has a pKa near physiological pH, it frequently participates in enzymatic catalysis, protein-ligand binding, and proton transfer.[11][12] ¹⁵N NMR allows for the direct observation of the protonation state and tautomeric equilibrium (Nδ1-H vs. Nε2-H) of histidine residues, providing critical insights into protein function and mechanism.[11][13][14]
- **Metabolic Studies and Flux Analysis:** As an essential amino acid, histidine's metabolic pathways can be traced using ¹⁵N-labeled variants.[15][16] This allows researchers to quantify its uptake, incorporation into proteins, and catabolism in various biological systems.
- **Quantitative Mass Spectrometry:** In proteomics and metabolomics, L-Histidine-¹⁵N serves as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples.[15][16]

Experimental Protocols and Methodologies

The characterization and use of L-Histidine-¹⁵N hydrochloride hydrate involve standard analytical techniques.

Purity and Isotopic Enrichment Analysis

Objective: To confirm the chemical purity and verify the isotopic enrichment of the labeled compound.

Methodology: HPLC and LC-MS

- **Sample Preparation:** Prepare a standard solution of L-Histidine-¹⁵N hydrochloride hydrate in a suitable solvent, such as deionized water, at a known concentration (e.g., 1 mg/mL).
- **HPLC Analysis (Purity):**
 - **Column:** Use a reverse-phase C18 column or a column suitable for amino acid analysis.
 - **Mobile Phase:** Employ a gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
 - **Detection:** Monitor the elution profile using a UV detector, typically around 210-220 nm.

- Quantification: Assess purity by integrating the peak area of the main component relative to any impurities. A purity of >95% is common.[\[7\]](#)
- LC-MS Analysis (Isotopic Enrichment):
 - Inject the sample into an LC-MS system.
 - Acquire the mass spectrum of the eluting peak corresponding to histidine.
 - Determine the mass shift compared to an unlabeled histidine standard. For the $^{15}\text{N}_3$ variant, a mass shift (M+3) is expected.[\[1\]](#)
 - Calculate the isotopic enrichment by comparing the intensities of the ion peaks for the labeled and unlabeled species.

Protein Expression for NMR Studies

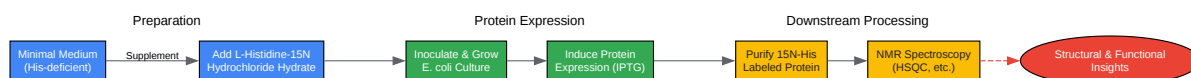
Objective: To produce a protein with ^{15}N -labeled histidine residues for structural and functional analysis by NMR.

Methodology:

- Culture Medium Preparation: Prepare a minimal growth medium for the expression host (e.g., *E. coli*). The medium should contain all necessary nutrients except for histidine.
- Supplementation: Add L-Histidine- ^{15}N hydrochloride hydrate to the medium as the sole source of histidine.
- Cell Culture and Induction: Grow the expression host in the prepared medium. Induce protein expression at the appropriate cell density using an inducing agent (e.g., IPTG).
- Protein Purification: After expression, harvest the cells, lyse them, and purify the target protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
- NMR Sample Preparation: Prepare the purified, labeled protein in a suitable NMR buffer (e.g., phosphate buffer in $\text{H}_2\text{O}/\text{D}_2\text{O}$), concentrating it to the desired level for NMR analysis.

Visualizations: Workflows and Chemical Principles

Diagrams created with Graphviz are provided to illustrate key experimental and chemical concepts related to ^{15}N -labeled histidine.



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Caption: Workflow for producing a ^{15}N -histidine labeled protein for NMR analysis.

The imidazole side chain of histidine is central to its function. At neutral pH, it can exist in two neutral tautomeric forms, which are in equilibrium with a protonated (cationic) form. ^{15}N NMR is a powerful technique to distinguish between these states.^{[11][17]}

Caption: Tautomeric and protonation states of the histidine imidazole side chain.

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